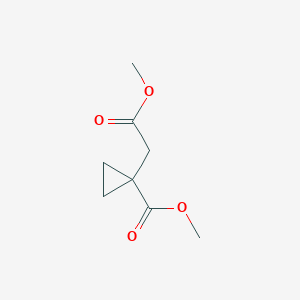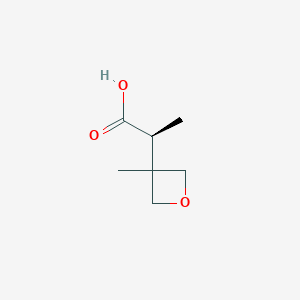
(2S)-2-(3-Methyloxetan-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(3-Methyloxetan-3-yl)propanoic acid, also known as MOA-2, is a synthetic amino acid derivative that has been extensively studied in scientific research. It is a chiral compound with a molecular formula of C7H12O3 and a molecular weight of 144.17 g/mol. MOA-2 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine and biotechnology.
Mechanism of Action
The exact mechanism of action of (2S)-2-(3-Methyloxetan-3-yl)propanoic acid is not fully understood, but it is believed to act through modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression, as well as to activate certain immune cells that play a role in fighting infections.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the activation of NF-kappaB, a transcription factor involved in inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of various cancer cell lines.
Advantages and Limitations for Lab Experiments
(2S)-2-(3-Methyloxetan-3-yl)propanoic acid has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high purity and yield. It has also been shown to have low toxicity and to be well-tolerated in animal studies. However, this compound also has some limitations, including its relatively high cost and the need for specialized expertise in organic chemistry for its synthesis.
Future Directions
There are several potential future directions for research on (2S)-2-(3-Methyloxetan-3-yl)propanoic acid. One area of interest is the development of novel drugs and therapeutic agents based on this compound. This compound could also be further investigated for its potential use in treating various inflammatory and autoimmune diseases, as well as for its anti-cancer and anti-viral effects. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biological effects and potential therapeutic applications.
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its unique chemical properties and biological effects make it a valuable tool for investigating various disease pathways and developing novel therapeutic agents. Further research on this compound is warranted to fully understand its potential and to develop new applications for this promising compound.
Synthesis Methods
(2S)-2-(3-Methyloxetan-3-yl)propanoic acid can be synthesized through a multistep process involving the reaction of 3-methyloxetan-3-ol with a suitable reagent such as diethyl carbonate or diethyl malonate. The resulting product is then subjected to further reactions to yield this compound in high purity and yield. The synthesis of this compound is a complex process that requires expertise in organic chemistry and careful optimization of reaction conditions.
Scientific Research Applications
(2S)-2-(3-Methyloxetan-3-yl)propanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound has also been investigated for its potential use as a building block for the synthesis of novel drugs and therapeutic agents.
properties
IUPAC Name |
(2S)-2-(3-methyloxetan-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(6(8)9)7(2)3-10-4-7/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOLAAPYZTVBOM-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C1(COC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C1(COC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

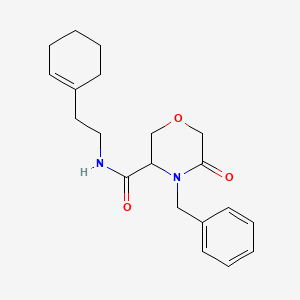
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2437371.png)
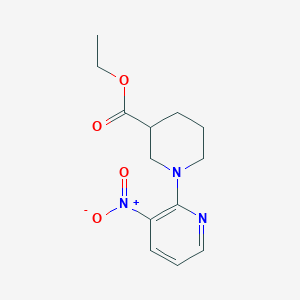
![1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B2437374.png)
![2-[(1-Cyclopentyl-4-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2437375.png)

![N-(2-chlorobenzyl)-4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2437378.png)
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2437382.png)
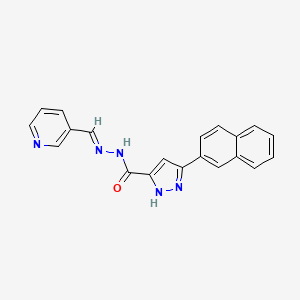
![N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2437386.png)
![2-Chloro-4-fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2437387.png)
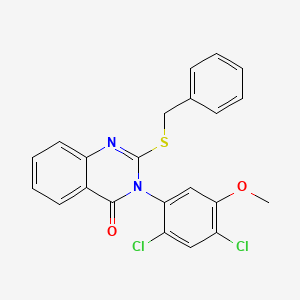
![[(1R,2S)-2-Cyanocyclopropyl]methanesulfonyl chloride](/img/structure/B2437390.png)
